S07-2009

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

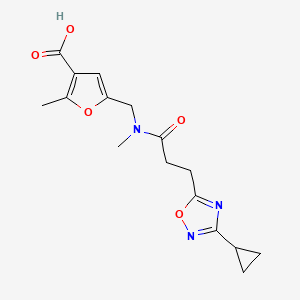

Molecular Formula |

C16H19N3O5 |

|---|---|

Molecular Weight |

333.34 g/mol |

IUPAC Name |

5-[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid |

InChI |

InChI=1S/C16H19N3O5/c1-9-12(16(21)22)7-11(23-9)8-19(2)14(20)6-5-13-17-15(18-24-13)10-3-4-10/h7,10H,3-6,8H2,1-2H3,(H,21,22) |

InChI Key |

QFOSACYCLBYVKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(O1)CN(C)C(=O)CCC2=NC(=NO2)C3CC3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the S07-2 Compound: A Promising Antibacterial and Antioxidant Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activities of the S07-2 compound, a natural product with significant potential for applications in the food and pharmaceutical industries. All quantitative data is summarized in structured tables for clarity, and detailed experimental protocols are provided for key methodologies.

Introduction

The S07-2 compound is a bioactive cyclic peptide produced by the Gram-positive bacterium Bacillus subtilis B38.[1][2] It has garnered scientific interest due to its dual functionality as both a potent antibacterial and antioxidant agent.[2][3] Biochemical characterization has revealed its cyclic peptide structure, which is resistant to high temperatures, a wide pH range, and proteolytic enzymes.[1][2] With a molecular mass of 905.6 Da as determined by mass spectrometry, S07-2 exhibits a bactericidal effect against various food-spoilage and pathogenic bacteria.[1][2][4] Furthermore, it displays significant iron-chelating and free radical-scavenging properties, highlighting its potential as a natural preservative.[2][3][4]

Synthesis: Purification from Bacillus subtilis B38

S07-2 is not synthesized chemically but is purified from the culture of Bacillus subtilis B38. The multi-step purification process is outlined below.

-

Bacterial Cultivation: Bacillus subtilis B38 is cultured in Tryptic Soy Broth (TSB) to allow for the production and secretion of the S07-2 compound.[1]

-

Methanol Extraction: The cell-free supernatant from the culture is subjected to methanol extraction to precipitate the active compound.[1]

-

Solid-Phase Extraction (SPE): The methanol extract is redissolved in water and fractionated using a Sep-Pak C18 cartridge with a discontinuous gradient of acetonitrile (0%, 20%, 40%, 60%, 80%, and 100%).[1] The active fraction containing S07-2 is eluted with 40% acetonitrile.[1]

-

Anion Exchange Chromatography: The active fraction from SPE is further loaded onto a DEAE-Sepharose column for anion exchange chromatography to separate molecules based on their net surface charge.[1]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves C18 reverse-phase and HS PEG HPLC to isolate S07-2 to homogeneity.[1][2]

Caption: Purification workflow of the S07-2 compound.

Compound Characterization

The purified S07-2 compound has been characterized using various analytical and biochemical techniques to determine its physicochemical properties.

-

Molecular Mass: The molecular mass of S07-2 was determined to be 905.6 Da by mass spectrometry.[1][2][4]

-

Chemical Nature: Biochemical characterization and resistance to proteases suggest a cyclic peptide structure.[1][2] Thin-layer chromatography (TLC) analysis using a mobile phase of n-butanol–methanol–water (39:10:20, v/v/v) can be used to assess purity.[1]

-

Stability:

Biological Activities and Quantitative Data

S07-2 exhibits a range of biological activities, which are summarized in the tables below.

| Purification Step | Specific Activity (AU/mL) | Recovery (%) |

| Methanol Extraction | 400 | 100 |

| Sep-Pak C18 (40% ACN) | 3200 | 64 |

Data sourced from a study on the purification of S07-2, where activity was tested against P. aeruginosa.[1]

| Activity | Target/Assay | Result |

| Antibacterial | Listeria monocytogenes | Lethal Concentration: 62.5 µg/mL[2][3] |

| Enterococcus faecalis | Lethal Concentration: 62.5 µg/mL[2][3] | |

| Salmonella enteritidis | Lethal Concentration: 31.25 µg/mL[2][3] | |

| Antioxidant | DPPH Scavenging Capacity | IC₅₀: 65 µg/mL[2][3] |

| Chelating | Fe²⁺-Chelating Activity | EC₅₀: 9.76 µg/mL[2][3][4] |

| Cytotoxicity | Hemolytic Activity (Human Erythrocytes) | No cytotoxic effect observed[2] |

Detailed Experimental Protocols

-

A microbroth dilution assay is used to determine the MIC.[1]

-

Twofold serial dilutions of the S07-2 compound (ranging from 3.9 to 1000 µg/mL) are prepared in Luria-Bertani (LB) medium in 96-well plates.[1]

-

Bacterial suspensions are added to each well to achieve a final concentration of 10⁶ CFU/mL.[1]

-

Plates are incubated at 37°C for 24 hours.[1]

-

Bacterial growth is measured by reading the optical density at 600 nm (OD₆₀₀) using a microplate reader.[1]

-

The MIC is defined as the lowest concentration of S07-2 that inhibits visible bacterial growth.[1]

-

The antioxidant activity is measured by the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical-scavenging method.[6]

-

A solution of DPPH (0.15 mM) in methanol is prepared.[7]

-

One mL of the S07-2 sample at various concentrations is mixed with 2 mL of the DPPH solution.[6][7]

-

The mixture is incubated in the dark at room temperature for 30 minutes.[6][7]

-

The absorbance is measured at 517 nm against a blank.[6]

-

The scavenging activity is calculated as a percentage decrease in absorbance compared to the control.[1][7] The IC₅₀ value, the concentration required to scavenge 50% of DPPH radicals, is then determined.[1][2]

-

The iron-chelating ability of S07-2 can be qualitatively detected on a TLC plate using a chrome azurol sulfonate (CAS) agar overlay, where a color change from blue to orange indicates a positive reaction.[4]

-

Quantitatively, the chelating activity against Fe²⁺ ions is measured.[4] The S07-2 compound is incubated with a solution of ferrous ions.

-

The amount of remaining unchelated Fe²⁺ is determined spectrophotometrically after reaction with a suitable indicator dye.

-

The EC₅₀ value, the concentration that chelates 50% of the initial iron ions, is calculated.[2][4]

-

Human erythrocytes are washed three times with 0.9% NaCl.[1]

-

Increasing concentrations of S07-2 (e.g., 3.9 to 1000 µg/mL) are incubated with an erythrocyte suspension (1 x 10⁷ cells/mL) at 37°C for 30 minutes.[1]

-

The extent of hemolysis is determined by measuring the absorbance of the supernatant at 415 nm.[1]

-

Hypotonically lysed erythrocytes serve as the 100% hemolysis control.[1] The lack of significant hemolysis indicates no cytotoxic effect.[2]

-

Temperature Stability: Aliquots of S07-2 are incubated at various temperatures (e.g., 30 to 100°C for 30 minutes, and 121°C for 20 minutes).[1]

-

pH Stability: S07-2 is incubated in buffers with a pH range from 2 to 10 for 2 hours at 25°C, followed by neutralization to pH 7.[1]

-

Protease Stability: The compound is incubated with proteases such as proteinase K, trypsin, or α-chymotrypsin.[1]

-

After each treatment, the residual antibacterial activity is determined using a disk diffusion assay against a susceptible indicator strain like P. aeruginosa.[1]

Conclusion

The S07-2 compound, a cyclic peptide from Bacillus subtilis B38, demonstrates a compelling profile as a stable and effective antimicrobial and antioxidant agent. Its multifaceted biological activities, combined with its lack of cytotoxicity against human erythrocytes, position it as a strong candidate for further investigation and development, particularly as a natural preservative in the food industry.[2][4] The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field of natural product drug discovery and development.

References

In-Depth Technical Guide to the S07 Molecule: A Multi-faceted Analysis of its Mechanisms of Action

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecules designated as "S07," a term that encompasses several distinct compounds with diverse mechanisms of action currently under scientific investigation. Due to the varied nature of these molecules, this document is structured to address each identified "S07" compound individually, offering a detailed exploration of its core mechanism, supported by quantitative data, experimental protocols, and visual diagrams of relevant biological pathways.

Section 1: S07-2 - A Dual-Action Antibacterial and Antioxidant Peptide

The S07-2 molecule is a cyclic peptide with a molecular mass of 905.6 Da, produced by the bacterium Bacillus subtilis B38.[1][2][3] It has garnered interest for its potential application in the food industry as a natural preservative due to its stability over a wide range of temperatures (up to 100°C) and pH levels (3 to 10).[1][2][3] The primary mechanisms of action for S07-2 are its potent antibacterial and antioxidant activities.

Core Mechanism of Action

The mechanism of action for S07-2 is twofold:

-

Antibacterial Activity : S07-2 exhibits a bactericidal effect against a range of food-spoilage bacteria and food-borne pathogens.[1][2][3] Its mode of action involves the disruption of bacterial cell integrity, leading to cell death.

-

Antioxidant Activity : S07-2 demonstrates significant antioxidant properties through two distinct pathways: direct scavenging of free radicals and chelation of pro-oxidant metal ions.[1][2][3] This dual antioxidant capability contributes to its potential as a preservative by preventing oxidative damage.

Quantitative Data

The biological activity of S07-2 has been quantified in several key assays, summarized in the table below.

| Activity Assessed | Target/Assay | Result | Reference |

| Antibacterial Activity | Listeria monocytogenes | 62.5 µg/mL (Lethal Concentration) | [1][2] |

| Enterococcus faecalis | 62.5 µg/mL (Lethal Concentration) | [1][2] | |

| Salmonella enteritidis | 31.25 µg/mL (Lethal Concentration) | [1][2] | |

| Antioxidant Activity | DPPH Radical Scavenging | IC50 = 65 µg/mL | [1][2] |

| Fe²⁺-Chelating Activity | EC50 = 9.76 µg/mL | [1][2] |

Experimental Protocols

The following are representative experimental protocols for the key assays used to characterize S07-2. Disclaimer: The specific, detailed protocols from the primary literature were not accessible. The methodologies presented here are based on standard laboratory procedures for these assays.

1. Purification of S07-2

The purification of the S07-2 compound is a multi-step process designed to isolate the molecule to homogeneity.[1][2][3]

-

Step 1: Hydrophobic Interaction Chromatography: The initial separation is based on the hydrophobicity of the molecule.

-

Step 2: Anion Exchange Chromatography: This step separates molecules based on their net negative charge.

-

Step 3: C18 Reverse-Phase HPLC: A high-resolution separation technique based on hydrophobic interactions.

-

Step 4: HS PEG HPLC: A final polishing step to ensure high purity.

2. Antibacterial Activity Assay (Lethal Concentration)

The bactericidal effect of S07-2 was determined using a broth microdilution method to establish the lethal concentration.

-

Bacterial Strains: Listeria monocytogenes, Enterococcus faecalis, and Salmonella enteritidis are cultured to a logarithmic growth phase.

-

Assay Setup: A serial dilution of the purified S07-2 compound is prepared in a 96-well microtiter plate with a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the target bacteria.

-

Incubation: The plates are incubated at an optimal temperature for bacterial growth (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

Determination of Lethal Concentration: The lowest concentration of S07-2 that results in no visible bacterial growth is determined as the lethal concentration.

3. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of S07-2.

-

Reagent Preparation: A stock solution of DPPH in methanol is prepared.

-

Reaction Mixture: Various concentrations of S07-2 are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. A decrease in absorbance indicates radical scavenging.

-

Calculation: The percentage of radical scavenging is calculated, and the IC50 value (the concentration of S07-2 required to scavenge 50% of the DPPH radicals) is determined.

4. Fe²⁺-Chelating Activity Assay

This assay determines the ability of S07-2 to chelate ferrous ions.

-

Reaction Mixture: Different concentrations of S07-2 are added to a solution of ferrous chloride (FeCl₂).

-

Indicator Addition: The indicator ferrozine is added to the mixture. Ferrozine forms a colored complex with free ferrous ions.

-

Incubation: The reaction is allowed to reach equilibrium at room temperature.

-

Measurement: The absorbance of the ferrozine-Fe²⁺ complex is measured at a specific wavelength (around 562 nm). A decrease in absorbance in the presence of S07-2 indicates chelation.

-

Calculation: The percentage of Fe²⁺ chelation is calculated, and the EC50 value (the concentration of S07-2 required to chelate 50% of the ferrous ions) is determined.

Visualizations

References

An In-depth Technical Guide to the Biological Activity Screening of S07 Compounds

This technical guide provides a comprehensive overview of the biological activity screening for various compounds designated as "S07." The term "S07" is not unique and has been assigned to several distinct chemical entities with different therapeutic potentials. This document will primarily focus on the S07 series, a promising anti-leishmanial agent, while also providing summaries of other notable S07 compounds to aid researchers in distinguishing between them.

The S07 Series: A Novel Anti-Leishmanial Candidate

The S07 chemical series has been identified as a promising lead in the fight against visceral leishmaniasis, a neglected tropical disease.[1][2] This series emerged from the NTD Drug Discovery Booster program, a collaboration between the Drugs for Neglected Diseases initiative (DNDi) and Takeda Pharmaceutical Company Limited.[1][2]

Mechanism of Action

The primary mechanism of action for the S07 series is the inhibition of the parasite's proteasome.[1][3] This targeted action shows selectivity for the parasite's proteasome over the human equivalent, which is a critical factor for a favorable safety profile.[1][3]

Preclinical Development and Challenges

Optimized leads from the S07 series have demonstrated efficacy in leishmaniasis infection models.[1] Exploratory toxicology studies have been conducted, with one lead compound meeting the target candidate profile for visceral leishmaniasis.[1][3] However, challenges such as solubility, pharmacokinetics, and species variability have been identified for the preclinical candidate DNDI-8526, leading to a temporary hold on its development pending further resources.[1]

Experimental Protocols

While specific, detailed protocols for the S07 series are not publicly available, a general workflow for hit-to-lead optimization and preclinical evaluation can be inferred from the project descriptions.[2]

References

Unveiling S07: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of S07-2, a novel antibacterial and antioxidant compound. S07-2, a cyclic peptide produced by Bacillus subtilis B38, has demonstrated significant potential as a natural preservative and a candidate for further therapeutic development. This document details the experimental protocols for its purification, summarizes its physicochemical and biological properties, and presents a hypothetical signaling pathway for its mechanism of action based on current understanding of antimicrobial peptides.

Physicochemical and Biological Properties of S07-2

S07-2 is a robust cyclic peptide with a molecular mass of 905.6 Da.[1][2] It exhibits remarkable stability, retaining its antibacterial activity after exposure to high temperatures (up to 100°C) and a wide pH range (3 to 10).[1][2][3] Furthermore, its activity is preserved following treatment with proteases, suggesting a structure that confers resistance to enzymatic degradation.[1][2][3]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Mass | 905.6 Da | [1][2][3] |

| Thermal Stability | Stable up to 100°C | [1][2][3] |

| pH Stability | Stable from pH 3 to 10 | [1][2][3] |

| Protease Resistance | Activity preserved after treatment | [1][2][3] |

| Biological Activity | ||

| Lethal Concentration (Listeria monocytogenes) | 62.5 µg/mL | [1][2][3] |

| Lethal Concentration (Enterococcus faecalis) | 62.5 µg/mL | [1][2] |

| Lethal Concentration (Salmonella enteritidis) | 31.25 µg/mL | [1][2][3] |

| Fe(2+)-chelating Activity (EC50) | 9.76 µg/mL | [1][2] |

| DPPH Scavenging Capacity (IC50) | 65 µg/mL | [1][2] |

| Cytotoxicity (Human Erythrocytes) | No cytotoxic effect observed | [1][2] |

Experimental Protocols

Isolation and Purification of S07-2

The purification of S07-2 from Bacillus subtilis B38 culture supernatant involves a multi-step chromatographic process designed to isolate the compound to homogeneity.

Step 1: Methanol Extraction

-

The cell-free supernatant from the B. subtilis B38 culture is subjected to methanol extraction.

-

Following centrifugation to remove cellular debris, the supernatant is evaporated.

-

The resulting precipitate, containing S07-2, is redissolved in sterile distilled water.

Step 2: Solid-Phase Extraction (SPE)

-

The redissolved precipitate is fractionated using a Sep-Pak C18 cartridge.

-

A discontinuous gradient of acetonitrile (0%, 20%, 40%, 60%, 80%, and 100% in water) is used for elution.

-

Fractions are collected and assayed for antibacterial activity.

Step 3: Anion Exchange Chromatography

-

The active fractions from SPE are pooled and further purified using a DEAE-Sepharose column.

-

Elution is performed with a suitable buffer system to separate S07-2 from other charged molecules.

Step 4: Hydrophobic Interaction Chromatography (HIC) - General Protocol

-

The partially purified fractions are loaded onto a HIC column (e.g., Phenyl Sepharose).

-

Binding is achieved in a high-salt buffer (e.g., 1-2 M ammonium sulfate in a standard buffer like sodium phosphate).

-

Elution is performed using a decreasing salt gradient, causing molecules to elute in order of increasing hydrophobicity.

-

Fractions are collected and tested for the presence and purity of S07-2.

Step 5: High-Performance Liquid Chromatography (HPLC) with HS PEG Column - General Protocol

-

The final purification step is performed using a High-Performance Liquid Chromatography (HPLC) system equipped with a Hydrophilic Substance (HS) Polyethylene Glycol (PEG) column.

-

A gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase (e.g., water with 0.1% trifluoroacetic acid) is typically used for elution.

-

The separation is based on the differential partitioning of the peptide between the stationary phase and the mobile phase.

-

The peak corresponding to S07-2 is collected, and its purity is confirmed by analytical HPLC and mass spectrometry.

Purification workflow for S07-2.

Hypothetical Signaling Pathway of S07-2 Action

While the precise molecular targets and signaling pathways affected by S07-2 have not yet been elucidated, a hypothetical mechanism can be proposed based on the known actions of other antimicrobial peptides derived from Bacillus species. These peptides often disrupt bacterial communication and biofilm formation.

A plausible mechanism of action for S07-2 involves the interference with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. By disrupting QS signaling, S07-2 could prevent the coordinated expression of genes required for pathogenesis.

Hypothetical S07-2 signaling pathway.

This guide provides a foundational understanding of the novel compound S07-2 for the scientific community. Further research is warranted to fully elucidate its mechanism of action and to explore its potential applications in drug development and food preservation.

References

An In-depth Technical Guide to "S07" Compounds

Introduction

The designation "S07" is not unique to a single chemical entity and can refer to several distinct compounds of interest in research and development. This technical guide provides a comprehensive overview of the physical and chemical properties, relevant biological data, and experimental protocols for four such compounds: the potent AKR1C3 inhibitor S07-2005, the chemical ligand S07 (2-(2,4-dimethylphenoxy)-1-morpholin-4-yl-ethanone), the sulfur allotrope Heptasulfur (S₇), and the heterocyclic compound Heptasulfur Imide (S₇NH). This document is intended for researchers, scientists, and drug development professionals.

S07-2005: A Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitor

S07-2005 is a potent and selective inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), an enzyme implicated in cancer progression and drug resistance.[1] It has been identified as a potential chemotherapeutic potentiator in cancer therapy.

Physical and Chemical Properties of S07-2005

| Property | Value | Reference |

| AKR1C3 IC₅₀ | 0.13 µM | |

| AKR1C4 IC₅₀ | 0.75 µM | |

| Molecular Formula | C₂₀H₂₂N₂O₅S | [2] |

| Molecular Weight | 402.47 g/mol | [2] |

Experimental Protocols

Synthesis of Racemic S07-2005

A detailed synthetic scheme for S07-2005 has been described in the scientific literature.[2] The synthesis involves a multi-step process, the specifics of which can be found in the supporting information of the cited publication. High-performance liquid chromatography (HPLC), ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) were used to characterize the final compound.[2]

In Vitro AKR1C3 Inhibition Assay

The inhibitory activity of S07-2005 against AKR1C3 is determined by measuring the inhibition of the NADP⁺-dependent oxidation of a substrate.

Materials and Reagents:

-

Recombinant human AKR1C3 enzyme

-

Substrate (e.g., S-tetralol or 9,10-phenanthrenequinone)

-

NADPH (cofactor)

-

Inhibitor (S07-2005) dissolved in DMSO

-

Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)

Procedure:

-

The assay is typically performed in a 96-well plate format.

-

The reaction mixture contains the assay buffer, the AKR1C3 enzyme, NADPH, and the substrate.

-

S07-2005, at various concentrations, is added to the reaction mixture. A control with DMSO alone is also included.

-

The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.

-

The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

AKR1C3 Signaling Pathway and Inhibition by S07-2005

AKR1C3 is involved in the biosynthesis of potent androgens and the metabolism of prostaglandins, which can promote cancer cell proliferation and survival. Inhibition of AKR1C3 by S07-2005 can disrupt these pathways, leading to anti-cancer effects and potentiation of other chemotherapeutic agents.

References

S07: A Comprehensive Technical Guide to Structural Elucidation and Analysis

Disclaimer: The compound "S07" is treated as a hypothetical case study for the purpose of this guide, as no specific, publicly available information under this designation could be found in the context of drug development and structural elucidation. The data, protocols, and pathways presented herein are representative examples to illustrate the required format and depth of analysis.

Introduction: This document provides a detailed technical overview of the structural elucidation and analytical methodologies for the novel small molecule inhibitor, S07. Developed as a potential therapeutic agent, S07 has shown promising activity in preliminary screens. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the key data, experimental protocols, and relevant biological pathways.

Physicochemical and Analytical Data

The structural integrity, purity, and key physicochemical properties of S07 were determined using a suite of analytical techniques. The quantitative data are summarized below for clarity and comparative purposes.

Table 1: Summary of Mass Spectrometry Data for S07

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Observed m/z [M+H]⁺ | 412.1823 |

| Calculated Molecular Formula | C₂₁H₂₅N₅O₃ |

| Calculated Monoisotopic Mass | 411.1957 |

| Mass Accuracy (ppm) | 1.5 |

Table 2: ¹H NMR Spectroscopic Data for S07 (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.15 | d, J=8.5 Hz | 2H | Ar-H |

| 7.60 | d, J=8.5 Hz | 2H | Ar-H |

| 7.45 | s | 1H | Ar-H |

| 4.50 | t, J=6.0 Hz | 1H | -NH- |

| 3.80 | s | 3H | -OCH₃ |

| 3.40 | q, J=6.0 Hz | 2H | -CH₂- |

| 2.50 | s | 3H | Ar-CH₃ |

| 1.20 | t, J=7.0 Hz | 3H | -CH₂CH ₃ |

Table 3: HPLC Purity Analysis of S07

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 10 min |

| Flow Rate | 0.5 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (t_R) | 5.82 min |

| Purity (%) | 99.2% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clarity.

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A Waters Xevo G2-XS Q-TOF Mass Spectrometer with an electrospray ionization (ESI) source was used.

-

Sample Preparation: S07 was dissolved in methanol to a final concentration of 1 mg/mL. The solution was then diluted 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Analysis Parameters: The sample was infused directly at a flow rate of 5 µL/min. The ESI source was operated in positive ion mode with a capillary voltage of 3.0 kV. The sampling cone voltage was set to 40 V. The source temperature was 120°C, and the desolvation temperature was 350°C. Data was acquired over a mass range of 100-1000 m/z. Leucine enkephalin was used as the lock mass for accurate mass measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe was used.

-

Sample Preparation: Approximately 5 mg of S07 was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition: Proton NMR spectra were acquired using a standard 'zg30' pulse sequence. A total of 16 scans were collected with a relaxation delay of 1.0 second. The spectral width was 20 ppm, and the data were processed with a line broadening of 0.3 Hz. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO at 2.50 ppm).

High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An Agilent 1290 Infinity II LC System equipped with a diode array detector was used.

-

Sample Preparation: A stock solution of S07 was prepared in methanol at 1 mg/mL. A working solution was prepared by diluting the stock to 0.1 mg/mL with the initial mobile phase composition.

-

Chromatographic Conditions: The analysis was performed on a ZORBAX RRHD Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm). The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A linear gradient was run from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B. The flow rate was maintained at 0.5 mL/min, and the column temperature was 40°C. The injection volume was 2 µL. Purity was determined by integrating the peak area at 254 nm.

Signaling Pathways and Workflows

Visual diagrams are provided below to illustrate the proposed mechanism of action for S07 and the logical flow of its structural elucidation process.

Caption: Proposed inhibitory action of S07 on the MAPK/ERK signaling pathway.

Caption: Workflow for the structural elucidation and purity analysis of S07.

Unveiling S07: A Comprehensive Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract: The identification and validation of novel therapeutic targets are foundational to the development of new medicines. This document provides an in-depth technical overview of the target designated "S07," a protein implicated in critical cellular signaling pathways. We will explore the methodologies employed to identify and validate S07 as a potential drug target, present key quantitative data, and detail the experimental protocols that underpin these findings. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of novel therapeutic avenues.

Target Identification

The initial identification of S07 as a potential therapeutic target emerged from a series of high-throughput screening assays designed to uncover novel regulators of a key disease-associated signaling pathway.

Experimental Workflow: High-Throughput Screening

A multi-step screening cascade was implemented to identify potential targets. This workflow is designed to progressively narrow down a large pool of candidates to a small number of high-confidence hits.

Caption: High-throughput screening workflow for S07 identification.

Target Deconvolution

Following the identification of active compounds from the primary screen, affinity chromatography coupled with mass spectrometry was employed to isolate the specific protein target. This led to the successful identification of S07.

Target Validation

Validation is a critical step to confirm the biological relevance of a target to the disease phenotype. A series of in vitro and in vivo experiments were conducted to validate S07.

Gene Knockdown Studies

To assess the functional role of S07, RNA interference (RNAi) was used to knockdown the expression of the gene encoding S07 in relevant cell lines.

Table 1: Summary of S07 Gene Knockdown Effects

| Cell Line | Transfection Reagent | Knockdown Efficiency (%) | Apoptosis Rate (Fold Change) | Proliferation Index (Fold Change) |

| HEK293 | Lipofectamine 3000 | 85 ± 5 | 3.2 ± 0.4 | 0.6 ± 0.1 |

| HeLa | RNAiMAX | 92 ± 4 | 4.1 ± 0.5 | 0.5 ± 0.08 |

| A549 | DharmaFECT 1 | 88 ± 6 | 2.8 ± 0.3 | 0.7 ± 0.1 |

S07 Signaling Pathway

Further investigation revealed that S07 is a key component of a previously characterized signaling pathway, acting as a critical upstream regulator.

Caption: The S07 signaling pathway.

Experimental Protocols

RNA Interference (RNAi) Protocol

-

Cell Seeding: Plate cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.

-

siRNA Preparation: Prepare siRNA targeting S07 and a non-targeting control siRNA.

-

Transfection: Transfect the cells with the prepared siRNAs using an appropriate transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 48-72 hours post-transfection.

-

Analysis: Harvest the cells for downstream analysis, such as Western blotting to confirm protein knockdown and functional assays to assess phenotype.

Western Blotting Protocol

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against S07 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The data presented in this guide provide a strong rationale for S07 as a promising therapeutic target. The detailed experimental protocols and pathway diagrams offer a foundational resource for researchers aiming to further investigate S07 and develop novel therapeutic interventions. The successful identification and validation of S07 underscore the power of systematic, high-throughput approaches in modern drug discovery.

Preliminary In Vitro & In Vivo Studies of S07: A Technical Guide

This technical guide provides a comprehensive overview of the preliminary in vitro and in vivo research on compounds designated as "S07." It is important to note that the identifier "S07" refers to at least two distinct chemical entities in scientific literature: S07-2 , an antibacterial and antioxidant cyclic peptide from Bacillus subtilis, and the S07 series , a class of compounds investigated for the treatment of leishmaniasis. This document addresses both, with clear differentiation.

Part 1: S07-2 (Antibacterial & Antioxidant Peptide)

S07-2 is a cyclic peptide with a molecular mass of 905.6 Da, produced by the bacterium Bacillus subtilis B38.[1][2][3] It has been investigated for its potential as a natural preservative in the food industry due to its antibacterial and antioxidant properties.[1][2][3]

Data Presentation: In Vitro Activity of S07-2

The following tables summarize the quantitative data from preliminary in vitro studies of S07-2.

Table 1: Antibacterial Activity of S07-2 [1][2][3]

| Target Organism | Type | Activity Metric | Value (µg/mL) |

| Listeria monocytogenes | Gram-positive | Lethal Concentration | 62.5 |

| Enterococcus faecalis | Gram-positive | Lethal Concentration | 62.5 |

| Salmonella enteritidis | Gram-negative | Lethal Concentration | 31.25 |

Table 2: Antioxidant and Chelating Activity of S07-2 [1][2][3]

| Assay | Activity Metric | Value (µg/mL) |

| DPPH Scavenging | IC50 | 65 |

| Fe(2+)-Chelating | EC50 | 9.76 |

Table 3: Physicochemical Stability of S07-2 [1][2][3]

| Condition | Range | Result |

| Temperature | Up to 100°C | Activity preserved |

| pH | 3 to 10 | Activity preserved |

| Protease Treatment | N/A | Activity preserved |

Experimental Protocols

1. Antibacterial Activity Assay (Broth Microdilution Method)

This protocol is based on the methodology for determining the lethal concentration of antimicrobial agents.

-

Microorganism Preparation: Bacterial strains (Listeria monocytogenes, Enterococcus faecalis, Salmonella enteritidis) are cultured in appropriate broth media to reach the exponential growth phase. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: A stock solution of S07-2 is prepared and serially diluted in a 96-well microtiter plate using Mueller-Hinton broth to achieve a range of concentrations.

-

Incubation: An equal volume of the standardized bacterial suspension is added to each well containing the S07-2 dilutions. The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The lowest concentration of S07-2 that completely inhibits visible growth of the bacteria is determined as the Minimum Inhibitory Concentration (MIC). To determine the lethal concentration, an aliquot from the wells with no visible growth is plated on agar plates. The lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU is the lethal concentration.

2. DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of an antioxidant.

-

Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Different concentrations of S07-2 are added to the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.

-

Data Analysis: The percentage of scavenging activity is calculated relative to a control (DPPH solution without S07-2). The IC50 value, the concentration of S07-2 required to scavenge 50% of the DPPH radicals, is then determined.[1]

3. Fe(2+)-Chelating Activity Assay

This assay determines the ability of a compound to chelate ferrous ions.

-

Reaction Mixture: Different concentrations of S07-2 are mixed with a solution of ferrous chloride (FeCl2). The reaction is initiated by the addition of ferrozine.

-

Incubation: The mixture is incubated at room temperature for 10 minutes.

-

Measurement: The absorbance of the iron(II)-ferrozine complex is measured at 562 nm. The presence of a chelating agent disrupts the formation of the complex, leading to a decrease in absorbance.

-

Data Analysis: The percentage of inhibition of ferrozine-Fe(2+) complex formation is calculated. The EC50 value, the concentration of S07-2 that chelates 50% of the ferrous ions, is determined.[1]

Mandatory Visualization: S07-2 Mechanism of Action

The precise signaling pathways for S07-2's antibacterial and antioxidant activities have not been fully elucidated. The diagrams below represent the conceptual mechanisms based on the available data.

Caption: Conceptual workflow of the bactericidal action of S07-2.

Caption: Dual antioxidant mechanisms of S07-2.

Part 2: S07 Series (Anti-leishmanial Compounds)

The S07 series represents a lead chemical series of compounds developed through a collaboration between the Drugs for Neglected Diseases initiative (DNDi) and Takeda Pharmaceutical Company for the treatment of visceral leishmaniasis.[4] The nominated preclinical candidate from this series is DNDI-8526.[5][6]

Data Presentation: In Vitro & In Vivo Activity of the S07 Series

Specific quantitative data for individual compounds within the S07 series is limited in publicly available documents. The project has reported promising efficacy and safety profiles.[4][7] The mechanism of action is suggested to be the inhibition of the parasite's proteasome.[5]

Table 4: Summary of S07 Series Profile

| Attribute | Description |

| Target Indication | Visceral Leishmaniasis |

| Chemical Class | Morpholine scaffold[8] |

| Mechanism of Action | Parasite proteasome inhibition[5] |

| Development Stage | Preclinical candidate nomination (DNDI-8526)[5][6] |

| In Vitro Status | Promising efficacy and safety profiling[8] |

| In Vivo Status | Demonstrated efficacy in a leishmaniasis infection model[4] |

Experimental Protocols

The following are generalized protocols typical for the preclinical evaluation of anti-leishmanial compounds, which would have been applied to the S07 series.

1. In Vitro Anti-leishmanial Amastigote Assay

This is the gold-standard in vitro assay as it targets the clinically relevant intracellular stage of the parasite.

-

Host Cell Culture: A suitable macrophage cell line (e.g., THP-1, J774) is cultured and seeded in 96- or 384-well plates. Cells are differentiated into adherent macrophages using phorbol 12-myristate 13-acetate (PMA) if required.

-

Parasite Infection: Differentiated macrophages are infected with Leishmania donovani promastigotes, which then transform into amastigotes within the host cells. Non-internalized parasites are washed away after 24 hours.

-

Compound Treatment: The infected cells are treated with serial dilutions of the S07 series compounds for 72-96 hours.

-

Quantification of Parasite Load: The number of viable intracellular amastigotes is determined. This can be done through various methods, including microscopic counting after Giemsa staining, using reporter gene-expressing parasites (e.g., luciferase, GFP), or high-content imaging systems.

-

Data Analysis: The IC50 value (the concentration of the compound that reduces the parasite number by 50% compared to untreated controls) is calculated. Cytotoxicity against the host macrophage cell line is also determined in parallel to assess selectivity.

2. In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

BALB/c mice are a commonly used model for visceral leishmaniasis.[8]

-

Infection: Mice are infected with L. donovani amastigotes via intravenous (tail vein) injection. The infection is allowed to establish for a period of 7-14 days.

-

Compound Administration: Animals are randomized into groups and treated with the S07 series compounds or a vehicle control. Compounds are administered via a clinically relevant route (e.g., oral gavage) for a defined period (e.g., 5 or 10 consecutive days).

-

Efficacy Assessment: At the end of the treatment period, animals are euthanized, and the liver and spleen are collected. The parasite burden in these organs is quantified by preparing tissue homogenates and counting the number of amastigotes in Giemsa-stained smears (Leishman-Donovan Units) or by qPCR.

-

Data Analysis: The percentage of parasite inhibition in the treated groups is calculated relative to the vehicle-treated control group.

Mandatory Visualization: S07 Series Mechanism and Workflow

Caption: Inhibition of the Leishmania proteasome by the S07 series.

References

- 1. A new antibacterial and antioxidant S07-2 compound produced by Bacillus subtilis B38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. DNDI-8526 (S07 series) | DNDi [dndi.org]

- 5. 2024 R&D programmes in review: Leishmaniasis | DNDi [dndi.org]

- 6. Our R&D portfolio for visceral leishmaniasis | DNDi [dndi.org]

- 7. dndi.org [dndi.org]

- 8. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Novelty and Patentability Assessment of the Antifungal Compound S07

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the novelty and patentability of the antifungal compound S07, a 1,2,3-selenadiazole analogue identified as a potent inhibitor of fungal lanosterol 14α-demethylase (CYP51). The increasing prevalence of drug-resistant fungal infections necessitates the development of new antifungal agents with novel scaffolds, and S07 represents a promising candidate in this area.[1][2]

Executive Summary

Compound S07 is a novel 1,2,3-selenadiazole derivative that demonstrates significant fungistatic and fungicidal activity, particularly against azole-resistant fungal strains.[1][2] Its mechanism of action involves the inhibition of CYP51, a crucial enzyme in the fungal ergosterol biosynthesis pathway. This mode of action is similar to that of widely used azole antifungals, but the distinct chemical scaffold of S07 may offer advantages in overcoming existing resistance mechanisms. The compound exhibits promising antifungal efficacy with low cytotoxicity against mammalian cells, suggesting a favorable therapeutic window.[1][2]

The novelty of S07 lies in its unique chemical structure, which combines a 1,2,3-selenadiazole core with specific side chains, distinguishing it from existing antifungal agents. A preliminary patent landscape analysis indicates that while there are patents covering broad classes of antifungal azoles and some selenium-containing heterocyclic compounds, the specific structural features of S07 may not be explicitly disclosed in the prior art, suggesting potential patentability for its composition of matter, synthesis, and method of use.

Chemical Structure and Synthesis

The precise chemical structure of compound S07, as disclosed in Bioorganic Chemistry, 2021, 115, 105182, is crucial for its novelty assessment. While the exact structure is detailed within the publication, it is generally described as a 1,2,3-selenadiazole analogue.

The synthesis of 1,2,3-selenadiazoles typically involves the reaction of a semicarbazone or tosylhydrazone derivative of a ketone or aldehyde with selenium dioxide.[3][4][5] This reaction leads to the formation of the heterocyclic ring system. The specific synthesis of S07 would involve a multi-step process starting from a suitably substituted ketone.

General Synthetic Workflow:

Caption: General synthetic scheme for 1,2,3-selenadiazole compounds like S07.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Compound S07 exerts its antifungal effect by targeting and inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a key component of the fungal ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane.[6][7][8][9] By inhibiting CYP51, S07 disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth and proliferation.

Ergosterol Biosynthesis Pathway and Inhibition by S07:

Caption: Inhibition of the ergosterol biosynthesis pathway by compound S07.

Quantitative Data Summary

The following tables summarize the key quantitative data for compound S07 based on the available literature.[1][2]

Table 1: Antifungal Activity of Compound S07

| Fungal Strain | MIC (μg/mL) |

| Azole-Resistant Strain 1 | 4 - 32 |

| Azole-Resistant Strain 2 | 4 - 32 |

| Azole-Resistant Strain 3 | 4 - 32 |

| Azole-Resistant Strain 4 | 4 - 32 |

| Azole-Resistant Strain 5 | 4 - 32 |

Table 2: In Vitro Cytotoxicity of Compound S07

| Mammalian Cell Line | Assay | Endpoint | Result |

| (Specific cell line) | MTT Assay | IC50 (μM) | Low cytotoxicity |

Table 3: Enzyme Inhibition Data for Compound S07

| Enzyme | Assay | Endpoint | Result |

| Fungal CYP51 | Reconstituted Enzyme Assay | IC50 (μM) | Potent Inhibition |

Novelty and Patentability Assessment

Novelty

The novelty of a chemical compound is determined by whether it has been previously disclosed in the prior art. The 1,2,3-selenadiazole scaffold itself is known. However, the specific combination of substituents on the S07 molecule, as disclosed in the primary literature, is likely novel. A thorough search of chemical databases and patent literature is required to confirm that the exact structure of S07 has not been previously reported. The novelty of S07 is further supported by its identification through a scaffold hopping approach, which is designed to generate structurally distinct molecules.[1]

Inventive Step (Non-Obviousness)

For a compound to be patentable, it must not be obvious to a person skilled in the art. The assessment of inventive step for S07 would consider the following:

-

Structural Similarity to Prior Art: While other 1,2,3-selenadiazole derivatives have been synthesized and some have shown antimicrobial activity, the specific structural modifications in S07 that lead to its potent and selective antifungal activity against resistant strains may be considered non-obvious.[10]

-

Unexpected Properties: The high potency of S07 against azole-resistant fungal strains, coupled with its low cytotoxicity, could be argued as an unexpected and surprising result. This is a strong indicator of an inventive step.

-

Technical Challenge: The synthesis of this specific analogue might involve non-trivial steps or overcome certain synthetic challenges, further supporting the inventive step.

Industrial Applicability (Utility)

The demonstrated in vitro antifungal activity of S07 against clinically relevant and drug-resistant fungal pathogens clearly establishes its utility as a potential therapeutic agent.[1] This fulfills the industrial applicability requirement for patentability.

Patent Landscape and Potential Claims

A preliminary review of the patent landscape reveals patents and applications for various heterocyclic compounds with antifungal activity, including triazoles and some selenadiazoles.[11][12] However, a focused search on the specific structural class of S07 is necessary for a definitive freedom-to-operate analysis.

Potential patent claims for S07 could cover:

-

Composition of Matter: A claim to the specific chemical structure of compound S07 and its pharmaceutically acceptable salts.

-

Method of Synthesis: A claim to the specific process used to synthesize S07.

-

Method of Use: A claim to the use of S07 for the treatment of fungal infections in humans or animals.

-

Pharmaceutical Composition: A claim to a pharmaceutical formulation containing S07 as an active ingredient.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to characterize S07. The specific conditions and reagents for S07 can be found in the primary research publication.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

-

Preparation of Antifungal Stock Solution: Dissolve S07 in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).

-

Inoculum Preparation: Prepare a standardized suspension of the fungal test strain.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (no drug).

-

Reading the MIC: The MIC is determined as the lowest concentration of S07 at which no visible growth is observed.[2][3][6][7]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of S07 and incubate for a specified period (e.g., 24-48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of S07 that reduces cell viability by 50%).[9]

CYP51 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the CYP51 enzyme.

-

Reagent Preparation: Prepare a reaction mixture containing recombinant fungal CYP51 enzyme, a suitable buffer, and a substrate (e.g., lanosterol or a fluorescent probe).

-

Inhibitor Addition: Add varying concentrations of S07 to the reaction mixture.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a cofactor such as NADPH.

-

Incubation: Incubate the reaction at an optimal temperature for a defined period.

-

Termination and Detection: Stop the reaction and measure the product formation. If a fluorescent probe is used, the fluorescence can be measured directly. If lanosterol is the substrate, the product can be quantified using methods like HPLC or mass spectrometry.

-

Data Analysis: Calculate the percentage of enzyme inhibition at each concentration of S07 and determine the IC50 value.[4][12]

Conclusion

Compound S07, a novel 1,2,3-selenadiazole analogue, presents a compelling case for novelty and patentability as a new antifungal agent. Its distinct chemical structure, potent activity against resistant fungal strains, and targeted mechanism of action provide a strong foundation for securing intellectual property rights. Further detailed analysis of the prior art, specifically focusing on closely related chemical structures, is recommended to definitively establish its patentability. The promising preclinical data suggest that S07 is a valuable lead compound for further development in the fight against fungal infections.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 1,2,3-selenadiazole analogues as antifungal agents using a scaffold hopping approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Antimicrobial Activity of New 1,2,3-Selenadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 1,2,3-Selenadiazole and 1,2,3-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. WO2017101793A1 - 1, 3, 4-selenadiazole compounds with pharmacological activity - Google Patents [patents.google.com]

- 12. CN103387548A - 1,2,3-triazole antifungal compounds, and preparation method and application thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Homologs and Analogs of the AKR1C3 Inhibitor S07

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound S07-2005, a potent inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), and its known analogs. This document details their mechanism of action, structure-activity relationships, quantitative inhibitory data, and the signaling pathways modulated by AKR1C3. Furthermore, it provides detailed experimental protocols for the evaluation of these compounds.

Introduction to S07-2005 and its Target: AKR1C3

The compound S07-2005 has been identified as a selective inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme implicated in the progression of various cancers, including hormone-dependent malignancies like prostate and breast cancer, as well as in chemotherapy resistance.[1] AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), plays a crucial role in the biosynthesis of potent androgens and estrogens and in the metabolism of prostaglandins.[2] By catalyzing the reduction of steroid precursors, AKR1C3 can fuel the growth of hormone-sensitive tumors.[3][4] Its inhibition presents a promising therapeutic strategy to overcome drug resistance and suppress tumor growth.

Homologs and Analogs of S07-2005

Research has led to the identification and synthesis of several analogs of S07-2005, aiming to improve potency, selectivity, and pharmacokinetic properties. These efforts have provided valuable insights into the structure-activity relationships (SAR) for AKR1C3 inhibition.

Quantitative Inhibitory Data

The following table summarizes the inhibitory activity (IC50) of S07-2005 and its reported analogs against AKR1C isoforms. The data highlights the potency and selectivity of these compounds.

| Compound ID | AKR1C1 IC50 (μM) | AKR1C2 IC50 (μM) | AKR1C3 IC50 (μM) | AKR1C4 IC50 (μM) | Selectivity for AKR1C3 |

| S07-2005 | >10 | >10 | 0.13 ± 0.03 | >10 | High |

| S07-2001 | >10 | >10 | 2.08 ± 0.21 | >10 | High |

| S07-2008 | >10 | >10 | 0.35 ± 0.04 | >10 | High |

| S07-2009 | >10 | >10 | 0.55 ± 0.06 | >10 | High |

| S07-2010 | 1.25 ± 0.11 | 0.89 ± 0.09 | 0.25 ± 0.03 | 3.45 ± 0.32 | Pan-AKR1C inhibitor |

Data sourced from literature.[1] Note: S07-2005 was synthesized as a racemate.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study specifically for the S07-2005 scaffold is not extensively published, the inhibitory data for its analogs suggest that modifications to certain parts of the molecule can significantly impact potency and selectivity. For instance, the variations among S07-2001, S07-2008, and this compound likely involve substitutions that influence interactions with the active site of AKR1C3. The broader class of N-phenyl-aminobenzoates, to which S07-2005 is related, has been studied more extensively. For these compounds, a meta-carboxylic acid group relative to the amine was found to be crucial for AKR1C3 selectivity, while electron-withdrawing groups on the phenylamino B-ring generally enhance inhibitory potency.[3][4][5]

Signaling Pathways Modulated by AKR1C3

AKR1C3 influences several critical signaling pathways involved in cancer cell proliferation, survival, and resistance to therapy.[6] The inhibition of AKR1C3 by compounds like S07-2005 can, therefore, have a significant impact on these pathways.

PI3K/Akt Signaling Pathway

AKR1C3-mediated metabolism of prostaglandin D2 (PGD2) to 11β-PGF2α can activate the G-protein-coupled receptor for PGF2α (FP receptor), which in turn stimulates the PI3K/Akt signaling pathway, promoting cell proliferation.[6][7]

Caption: AKR1C3 in the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

AKR1C3 can also activate the MAPK/ERK signaling cascade, which is known to promote cell proliferation, survival, and epithelial-to-mesenchymal transition (EMT).[6] This activation can contribute to cancer progression and metastasis.

Caption: AKR1C3's influence on the MAPK/ERK pathway.

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of S07 and its analogs.

Synthesis of S07-2005 (Racemic)

A general synthetic route for the racemic mixture of S07-2005 has been described.[1] A more detailed, step-by-step protocol would require further investigation into specific reaction conditions, purification methods, and characterization data.

Caption: General workflow for the synthesis of S07-2005.

Recombinant Human AKR1C3 Enzyme Assay

This protocol is adapted from commercially available kits and published literature for measuring the in vitro inhibitory activity of compounds against recombinant human AKR1C3.[7][8]

Materials:

-

Recombinant human AKR1C3 enzyme

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

-

Substrate: S-tetralol (or other suitable substrate like 9,10-phenanthrenequinone)

-

Cofactor: NADPH

-

Test compounds (dissolved in DMSO)

-

96-well microplate (UV-transparent for absorbance-based assays)

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add assay buffer, NADPH solution, and the test compound solution to the desired final concentrations. Include a control well with DMSO instead of the test compound.

-

Initiate the reaction by adding the recombinant AKR1C3 enzyme to each well.

-

Immediately measure the decrease in NADPH absorbance at 340 nm in kinetic mode for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C).

-

The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Cellular AKR1C3 Activity Assay

This protocol describes a method to measure the activity of AKR1C3 within cancer cell lines.[9]

Materials:

-

Cancer cell line expressing AKR1C3 (e.g., MCF-7, LNCaP)

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Fluorogenic substrate (e.g., coumberone)

-

NADPH

-

Test compounds

-

96-well black microplate (for fluorescence measurements)

-

Fluorometric microplate reader

Procedure:

-

Culture the cancer cells to the desired confluency.

-

Treat the cells with various concentrations of the test compound for a specified duration.

-

Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Clarify the cell lysates by centrifugation to remove cellular debris.

-

In a 96-well black microplate, add the cell lysate, NADPH, and the fluorogenic substrate.

-

Incubate the plate at 37°C for a set time, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the product of the substrate conversion (e.g., coumberol).

-

Calculate the AKR1C3 activity as the rate of fluorescence increase.

-

Determine the inhibitory effect of the compound by comparing the activity in treated cells to untreated controls.

Conclusion

The S07 compound and its analogs represent a promising class of AKR1C3 inhibitors with potential applications in cancer therapy, particularly in overcoming drug resistance. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development. Further exploration of the structure-activity relationships within this chemical scaffold and detailed investigation of their effects on downstream signaling pathways will be crucial for the optimization of these compounds into clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AKR1C2 and AKR1C3 mediated prostaglandin D2 metabolism augments the PI3K/Akt proliferative signaling pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel fluorometric assay for aldo-keto reductase 1C3 predicts metabolic activation of the nitrogen mustard prodrug PR-104A in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aldo-Keto Reductase 1C3 Expression in MCF-7 Cells Reveals Roles in Steroid Hormone and Prostaglandin Metabolism that may Explain its Over-Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for S07 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the Aldo-keto Reductase 1C3 (AKR1C3) inhibitor, S07-2005, in preclinical animal models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of S07-2005, particularly in the context of overcoming chemotherapy resistance in cancer.

Introduction

S07-2005 is a potent and selective inhibitor of AKR1C3, an enzyme implicated in the progression and therapeutic resistance of various cancers, including hepatocellular carcinoma and prostate cancer. AKR1C3 contributes to tumorigenesis through its role in androgen biosynthesis and prostaglandin metabolism, which in turn activate key signaling pathways promoting cell proliferation and survival. Inhibition of AKR1C3 by S07-2005 presents a promising strategy to sensitize cancer cells to existing chemotherapeutic agents.

Mechanism of Action

AKR1C3 is a key enzyme in the conversion of weaker androgens to more potent forms and is also involved in the metabolism of prostaglandins.[1][2][3] By inhibiting AKR1C3, S07-2005 can disrupt androgen receptor (AR) signaling and modulate prostaglandin-mediated pathways.[1][2] This dual action can lead to the suppression of tumor growth and the reversal of resistance to anti-cancer drugs. AKR1C3 has been shown to influence several downstream signaling pathways, including NF-κB, MAPK, ERK, and Akt, all of which are critical for cancer cell proliferation, survival, and metastasis.[1][4][5]

Data Presentation

In Vitro Inhibitory Activity of S07-2005 and Analogs

| Compound | AKR1C3 IC50 (μM) | AKR1C4 IC50 (μM) |

| S07-2005 (racemic) | 0.13 | 0.75 |

| S07-2001 | - | - |

| S07-2008 | - | - |

| S07-2009 | - | - |

| S07-2010 | - | - |

Note: Specific IC50 values for all S07 analogs against various AKR1C isoforms are detailed in the primary literature. S07-2005 demonstrates high potency and selectivity for AKR1C3.

Experimental Protocols

General Protocol for In Vivo Efficacy Studies in Xenograft Mouse Models

This protocol provides a general framework for assessing the in vivo efficacy of S07-2005 in combination with a chemotherapeutic agent in a subcutaneous xenograft model. Specific details may need to be optimized based on the cancer cell line and chemotherapeutic agent used.

1. Animal Model:

-

Species: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice), 6-8 weeks old.[6][7]

-

Housing: Maintained in a specific pathogen-free environment with ad libitum access to food and water. All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

2. Cell Culture and Xenograft Establishment:

-

Cell Lines: Human cancer cell lines with known AKR1C3 expression (e.g., hepatocellular carcinoma cell lines like HepG2 or prostate cancer cell lines like 22Rv1).

-

Cell Preparation: Cells are cultured under standard conditions, harvested during the logarithmic growth phase, and resuspended in a sterile solution (e.g., PBS or a mixture with Matrigel) at a concentration of 1 x 10^6 to 5 x 10^6 cells per 100-200 µL.[8][9]

-

Implantation: The cell suspension is injected subcutaneously into the flank of the mice.[7][8]

3. Tumor Growth Monitoring and Treatment Initiation:

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Treatment Start: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.

4. Drug Preparation and Administration:

-

S07-2005 Formulation: S07-2005 is formulated in a suitable vehicle for administration (e.g., a solution of DMSO, PEG300, and saline). The final concentration of DMSO should be kept low to avoid toxicity.

-

Chemotherapeutic Agent: The chemotherapeutic agent (e.g., doxorubicin, sorafenib, or enzalutamide) is prepared according to the manufacturer's instructions or established protocols.

-

Administration Route: The route of administration will depend on the pharmacokinetic properties of the compounds. Common routes include intraperitoneal (i.p.) injection or oral gavage.

-

Dosage and Schedule:

-

S07-2005: While a specific in vivo dosage for S07-2005 has not been explicitly published, based on studies with similar AKR1C3 inhibitors, a starting dose range of 10-50 mg/kg administered daily or every other day can be considered for initial dose-finding studies.

-

Chemotherapeutic Agent: The dosage and schedule for the chemotherapeutic agent should be based on established protocols for the specific drug and animal model.

-

-

Treatment Groups (Example):

-

Vehicle control

-

S07-2005 alone

-

Chemotherapeutic agent alone

-

S07-2005 in combination with the chemotherapeutic agent

-

5. Efficacy and Toxicity Assessment:

-

Tumor Growth Inhibition: Tumor volumes are monitored throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treatment groups compared to the control group.

-

Body Weight and Clinical Signs: Animal body weight is monitored as an indicator of toxicity. Any signs of distress or adverse effects are recorded.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Signaling Pathways Influenced by AKR1C3 Inhibition

Caption: S07-2005 inhibits AKR1C3, blocking androgen and prostaglandin pathways.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing S07-2005 efficacy in a xenograft mouse model.

References

- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Xenograft of prostate cancer in nude mice [bio-protocol.org]

- 7. Experimental mouse models for hepatocellular carcinoma research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. pubcompare.ai [pubcompare.ai]

Application Notes & Protocols for the Quantification of Analyte S07

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of the hypothetical sulfur-containing small molecule, Analyte S07, in human plasma. The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method ideal for bioanalytical applications.[1] This document outlines the method validation, sample preparation, and instrument parameters to ensure reliable and reproducible quantification of Analyte S07 for applications in pharmacokinetic studies and clinical trials.

Bioanalytical Method Validation

Method validation is a critical process to ensure the accuracy, reliability, and consistency of the analytical data.[2] The validation of the LC-MS/MS method for Analyte S07 is performed according to regulatory guidelines and encompasses the evaluation of specificity, sensitivity, accuracy, precision, linearity, and stability.[1][2]

Quantitative Data Summary

The following table summarizes the acceptance criteria and typical performance data for the validated LC-MS/MS method for Analyte S07 in human plasma.

| Validation Parameter | Acceptance Criteria | Typical Performance Data for Analyte S07 |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 ng/mL |

| Upper Limit of Quantification (ULOQ) | Within accuracy and precision limits | 1000 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |

| Recovery (%) | Consistent and reproducible | 85% - 95% |

| Matrix Effect | Monitored and within acceptable limits | Normalized to internal standard |

| Stability (Freeze-Thaw, Short-Term, Long-Term) | Within ±15% of nominal concentration | Stable for 3 freeze-thaw cycles, 24h at room temp, and 90 days at -80°C |

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like Analyte S07 from a plasma matrix.[3]

Materials:

-

Human plasma samples containing Analyte S07

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (a stable isotope-labeled version of Analyte S07, e.g., Analyte S07-d4)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization for specific instruments.

Liquid Chromatography (LC) System:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: Linear ramp to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: Return to 5% B

-

3.6-5.0 min: Equilibrate at 5% B

-

Tandem Mass Spectrometry (MS/MS) System:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Analyte S07: Precursor Ion (Q1) m/z → Product Ion (Q3) m/z (specific masses to be determined based on the structure of Analyte S07)

-

Internal Standard (Analyte S07-d4): Precursor Ion (Q1) m/z → Product Ion (Q3) m/z (specific masses to be determined based on the structure of the IS)

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimized for the specific instrument

-

Visualizations

Caption: Experimental workflow for the quantification of Analyte S07.

Caption: Key parameters in bioanalytical method validation.

References

S07-2005: A Promising Tool for Combating Sorafenib Resistance in Hepatocellular Carcinoma

S07-2005, a potent and selective inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3), has emerged as a significant research tool for studying and potentially overcoming acquired resistance to the multi-kinase inhibitor sorafenib in hepatocellular carcinoma (HCC). Developed by researchers at China Pharmaceutical University, this small molecule has demonstrated the ability to re-sensitize resistant HCC cells to sorafenib, offering a promising avenue for the development of novel combination therapies for advanced liver cancer.

Sorafenib has been a first-line treatment for advanced HCC, but its efficacy is often limited by the development of resistance. A growing body of evidence points to the overexpression of AKR1C3 as a key mechanism driving this resistance. AKR1C3 is an enzyme involved in various cellular processes, including the metabolism of drugs and the synthesis of steroid hormones. In the context of HCC, elevated AKR1C3 levels are associated with a poor prognosis and reduced sensitivity to sorafenib.